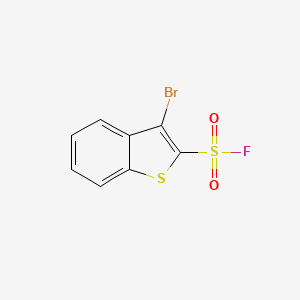

3-Bromo-1-benzothiophene-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

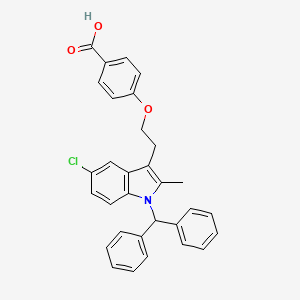

“3-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a chemical compound with the molecular weight of 295.15 . It is closely related to “3-bromo-1-benzothiophene-2-sulfonyl chloride”, which has a molecular weight of 311.61 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for “3-Bromo-1-benzothiophene-2-sulfonyl fluoride” is1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6 (5)13-8 (7)14 (10,11)12/h1-4H . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Fluorescent and Colorimetric Sensors for Fluoride Ion

Novel derivatives have been designed and synthesized for use as selective fluorescent and colorimetric sensors for fluoride ions. These compounds demonstrate high sensitivity and selectivity towards fluoride ions, showcasing potential applications in environmental monitoring and analytical chemistry (Wu et al., 2016).

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride has been developed as a new SuFEx clickable reagent for the regioselective construction of sulfonate-containing compounds. This showcases its utility in click chemistry, facilitating the rapid assembly of complex molecules with potential applications in drug discovery and material science (Leng & Qin, 2018).

Aromatic Fluoride Substitution with Disulfides

A rhodium-catalyzed substitution reaction has been explored for aromatic fluorides with disulfides, highlighting the potential of polyarylthiolation in the modification of polyfluorobenzenes. This method opens new avenues for the synthesis of aryl sulfide compounds with applications in pharmaceuticals and materials science (Arisawa et al., 2008).

Synthesis and Conversions of Benzyl-p-Tolyl Sulfones

Research into the synthesis and cycloaddition of o-quinodimethanes derived from sulfones has been conducted. This work is significant for the development of synthetic methodologies in organic chemistry, providing new pathways for constructing complex molecular architectures (Lenihan & Shechter, 1999).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

An electrochemical approach has been developed for the preparation of sulfonyl fluorides, highlighting an environmentally friendly and efficient method for accessing these functional groups. This technique is crucial for the synthesis of compounds used in click chemistry and drug development (Laudadio et al., 2019).

properties

IUPAC Name |

3-bromo-1-benzothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGHBQFOULNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)

![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)

![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)